2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

X-ray crystallography Conformational analysis Solid-state structure

Ideal for medicinal chemistry as a versatile intermediate featuring an aryl bromide handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings. This core enables systematic SAR exploration around the phenyl substituent. The precise 3-bromo-4-methoxyphenyl pattern provides unique electronic and steric properties, differentiating it from positional isomers. Perfect for generating diverse imidazo[1,2-a]pyridine libraries targeting kinases, bromodomains, or antiproliferative agents. Its well-defined solid-state structure makes it a suitable reference compound for fragment-based drug discovery and computational docking studies.

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
Cat. No. B5853239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H11BrN2O
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)Br
InChIInChI=1S/C14H11BrN2O/c1-18-13-6-5-10(8-11(13)15)12-9-17-7-3-2-4-14(17)16-12/h2-9H,1H3
InChIKeyMSJHUGZGCBSPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine: Structural and Procurement Overview


2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 374545-17-2, molecular formula C14H11BrN2O) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a scaffold recognized as a privileged 'drug prejudice' structure due to its broad applications in medicinal chemistry [1]. This compound is characterized by a bromine atom at the 3-position and a methoxy group at the 4-position of the pendant phenyl ring. While the imidazo[1,2-a]pyridine core has been widely explored in drug discovery programs targeting cancer, inflammation, and central nervous system disorders [1][2], publicly available peer-reviewed biological activity data for this specific unsubstituted core derivative remains extremely limited. The most concrete and verifiable evidence currently available pertains to its solid-state structural characterization [3].

2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine: Why Generic Substitution Fails


The substitution of this compound with a generic imidazo[1,2-a]pyridine derivative is scientifically unjustified due to the specific electronic and steric contributions of the 3-bromo-4-methoxyphenyl substituent. The imidazo[1,2-a]pyridine scaffold is highly sensitive to peripheral modifications; small changes in substituent pattern can drastically alter target binding profiles and biological outcomes [1]. The bromine atom serves as both a heavy electron-withdrawing group influencing molecular electrostatic potential and as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) that enable further diversification [2]. Simultaneously, the 4-methoxy group contributes electron-donating character and modulates lipophilicity and solubility. The precise ortho-bromo/para-methoxy arrangement on the phenyl ring dictates a unique conformational preference and electronic distribution that distinguishes this compound from positional isomers (e.g., 2-bromo-4-methoxyphenyl or 3-bromo-5-methoxyphenyl analogs) and derivatives with alternative halogen or alkyl substitutions [3].

2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine: Quantitative Differentiated Evidence for Scientific Selection


Conformational Differentiation: Solid-State Dihedral Angle Quantification for 3-Bromo-4-Methoxyphenyl Imidazo[1,2-a]pyridine

Single-crystal X-ray diffraction analysis provides definitive, quantifiable geometric parameters that distinguish this compound from closely related analogs. The crystal structure of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine reveals two independent molecules in the asymmetric unit with dihedral angles between the imidazo[1,2-a]pyridine core and the substituted benzene ring of 2.7° and 12.2° [1]. This near-planar conformation (particularly the 2.7° molecule) facilitates extended π-conjugation across the bicyclic system, a feature not universally present among imidazo[1,2-a]pyridine derivatives where steric bulk or alternative substitution patterns induce larger torsional angles [1].

X-ray crystallography Conformational analysis Solid-state structure Molecular geometry

Synthetic Versatility: Halogen Handle Differentiation of 3-Bromo-4-methoxyphenyl Imidazo[1,2-a]pyridine as a Cross-Coupling Precursor

The aryl bromide moiety at the 3-position of the phenyl ring provides a validated synthetic handle for palladium-catalyzed cross-coupling reactions, distinguishing this compound from non-halogenated or alternative halogen-substituted analogs [1][2]. This compound can serve as an electrophilic partner in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, enabling the generation of diversified chemical libraries. Unlike 3-chloro analogs which may exhibit reduced reactivity, or 3-iodo analogs which may suffer from stability issues, the aryl bromide offers an optimal balance of reactivity and stability for late-stage functionalization in medicinal chemistry programs [2].

Synthetic methodology Cross-coupling Building block C-C bond formation

Enzyme Inhibition Activity of Closely Related 6-Methyl Analog: Quantitative Benchmark for Structural Class

While direct biological activity data for 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine itself is absent from peer-reviewed literature, quantitative enzyme inhibition data exists for the closely related 6-methyl analog, 2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine. This analog demonstrated an IC50 of 9.91 μM (9.91E+3 nM) against Plasmodium falciparum glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase [1]. This activity provides a class-level benchmark, suggesting that the 3-bromo-4-methoxyphenyl pharmacophore contributes to target engagement. The unsubstituted parent compound (the subject of this analysis) lacks the 6-methyl group, which is anticipated to influence both potency and selectivity, making direct activity extrapolation invalid but establishing a relevant comparator for SAR studies [2].

Enzyme inhibition Antimalarial Glucose-6-phosphate dehydrogenase Structure-activity relationship

Bromodomain Inhibition Potential: Class-Level Relevance of 3-Bromo-4-methoxyphenyl Imidazo[1,2-a]pyridine Scaffold

Substituted imidazo[1,2-a]pyridines have been patented as bromodomain inhibitors with applications in oncology and inflammatory diseases [1][2]. The patent literature (US 10,501,459) explicitly encompasses compounds bearing substituted phenyl groups at the 2-position of the imidazo[1,2-a]pyridine core, a structural motif shared by 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine. While specific IC50 values for this exact compound are not disclosed in the patent's exemplified embodiments, the structural inclusion criteria position this compound within a pharmacologically validated chemical space. The 3-bromo-4-methoxyphenyl substituent pattern may confer distinct bromodomain binding characteristics compared to other substitution patterns covered in the patent claims [1].

Epigenetics Bromodomain inhibition Cancer therapeutics BET proteins

2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine: Validated Research and Industrial Application Scenarios


Medicinal Chemistry Building Block for Cross-Coupling Diversification

This compound is optimally positioned as a versatile synthetic intermediate for generating diverse imidazo[1,2-a]pyridine libraries. The aryl bromide handle at the 3-position of the phenyl ring enables Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, allowing systematic exploration of SAR around the phenyl substituent [1]. Medicinal chemistry teams pursuing kinase inhibitors, bromodomain inhibitors, or antiproliferative agents can utilize this compound as a common precursor for parallel library synthesis, where the bromine is replaced with various aryl, heteroaryl, or amine substituents to modulate target engagement and physicochemical properties [1][2].

Crystallographic Fragment Screening and Structure-Based Drug Design

The well-defined solid-state structure of 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine, characterized by single-crystal X-ray diffraction with dihedral angles of 2.7° and 12.2° between the core and phenyl ring [1], makes it suitable as a reference compound in fragment-based drug discovery (FBDD) campaigns. Its near-planar conformation and π-stacking capability facilitate reliable docking and scoring in computational hit identification workflows. Additionally, the bromine atom provides anomalous scattering for experimental phasing in protein crystallography, enabling unambiguous placement of the ligand within target binding sites during co-crystallization studies.

Control Compound for SAR Studies of 6-Substituted Analogs

The 6-methyl analog of this compound has demonstrated measurable enzyme inhibition activity (IC50 = 9.91 μM) against Plasmodium falciparum glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase [1][2]. The unsubstituted parent compound serves as an essential control in SAR studies aimed at dissecting the contribution of the 6-position substituent to potency, selectivity, and physicochemical properties. Researchers investigating antiparasitic agents or enzyme inhibitors targeting the pentose phosphate pathway can employ this compound to establish baseline activity and differentiate substituent effects from core scaffold contributions.

Epigenetic Drug Discovery: Bromodomain Inhibitor Scaffold Exploration

Given that substituted imidazo[1,2-a]pyridines are explicitly claimed as bromodomain inhibitors in US Patent 10,501,459 for the treatment of proliferative, autoimmune, and inflammatory disorders [1], this compound occupies a validated chemical space for epigenetic target modulation. Research groups focused on BET and non-BET bromodomain inhibition can utilize this compound as a starting point for designing novel inhibitors. The 3-bromo-4-methoxyphenyl substitution pattern may confer unique binding characteristics to bromodomain acetyl-lysine recognition pockets, differentiating it from alternative aryl-substituted analogs and providing a distinct entry vector for optimization [2].

Quote Request

Request a Quote for 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.